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Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B1263050

For Researchers, Scientists, and Drug Development Professionals

C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent
probe meticulously designed for the nuanced study of lipid bilayers. A derivative of the well-
established probe Laurdan, C-Laurdan offers enhanced photostability and aqueous solubility,
making it an invaluable tool for investigating membrane fluidity, lipid arrangement, and the
intricate dynamics of lipid rafts.[1][2] Its core ultility lies in its sensitivity to the polarity of its
immediate environment, a property that allows for the detailed characterization of lipid packing
and phase transitions within biological and artificial membranes.[1][3]

How C-Laurdan Works: A Shift in Perspective

The efficacy of C-Laurdan as a membrane probe is rooted in its photophysical properties.
When embedded in a lipid bilayer, the naphthalene moiety of C-Laurdan positions itself at the
hydrophilic-hydrophobic interface.[4] Upon excitation, a dipole moment is generated within the
molecule. The extent of solvent relaxation around this excited-state dipole is dictated by the
polarity of the surrounding environment.

In a highly ordered, tightly packed lipid environment (such as the gel phase or liquid-ordered
phase), water penetration is minimal. This non-polar environment restricts the reorientation of
solvent dipoles around the excited C-Laurdan molecule, resulting in a higher energy emission
and, consequently, a blue-shifted fluorescence spectrum. Conversely, in a more disordered,
fluid lipid environment (liquid-disordered phase), increased water penetration creates a more
polar environment. This allows for greater solvent relaxation, leading to a lower energy
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emission and a red-shifted fluorescence spectrum. This spectral shift is the fundamental
principle behind C-Laurdan's ability to report on membrane properties.

This mechanism can be visualized as follows:
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Caption: Mechanism of C-Laurdan's environmentally sensitive fluorescence.

Quantitative Data Presentation

The following tables summarize the key photophysical and chemical properties of C-Laurdan.

Table 1: Photophysical Properties of C-Laurdan
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Property Value Reference
One-Photon Excitation Max
348 nm
(Aex)
Two-Photon Excitation Max
780 nm
(Aex)
Emission Max (Aem) 423 nm (in a reference solvent)
Extinction Coefficient (g) 12,200 M~tcm~1
Quantum Yield (@) 0.43
Emission in Gel Phase ~440 nm
Emission in Liquid Crystalline
~490 nm
Phase
Table 2: Chemical and Physical Properties of C-Laurdan
Property Value Reference
Molecular Weight 397.56 g/mol
Molecular Formula C25H35NOs

DMF (up to 100 mM), Ethanol

Solubility (up to 10 mM), DMSO (up to
20 mM)
Purity >95%
Store at -20°C, protect from
Storage ]
light
CAS Number 959839-06-6

Experimental Protocols
Generalized Polarization (GP) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b1263050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Generalized Polarization is a ratiometric method used to quantify the spectral shift of C-

Laurdan and relate it to membrane fluidity. The GP value is calculated from the fluorescence
intensities at two emission wavelengths, typically corresponding to the emission maxima in the
ordered and disordered phases.

Protocol for GP Measurement in Vesicles:

» Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles
(LUVs) with the desired lipid compaosition.

e C-Laurdan Labeling: Incorporate C-Laurdan into the vesicles at a probe-to-lipid ratio of
approximately 1:800. This can be achieved by adding a small volume of a concentrated C-
Laurdan stock solution (in ethanol or DMSO) to the vesicle suspension.

 Incubation: Incubate the mixture for at least 1 hour to ensure complete partitioning of the
probe into the lipid bilayer.

o Spectrofluorometer Setup:
o Set the excitation wavelength to 405 nm.
o Set the emission slits to an appropriate width (e.g., 3 nm).
o Data Acquisition: Record the fluorescence emission spectrum.

o GP Calculation: Calculate the GP value using the following formula: GP = (la4o - laoo) / (laao +
lao0) Where laao and laoo are the fluorescence intensities at 440 nm and 490 nm, respectively.

A higher, more positive GP value indicates a more ordered membrane, while a lower, more
negative GP value signifies a more disordered membrane.
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Caption: Workflow for Generalized Polarization (GP) spectroscopy with C-Laurdan.

Confocal Microscopy of Live Cells
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C-Laurdan's enhanced photostability makes it suitable for imaging live cells using conventional
confocal microscopy.

Protocol for Staining and Imaging Live Cells:

o Cell Culture: Plate cells on a suitable imaging dish (e.qg., glass-bottom dish) and grow to the
desired confluency.

e C-Laurdan Staining Solution: Prepare a staining solution of C-Laurdan in a serum-free
medium. The final concentration may need to be optimized but is typically in the low
micromolar range.

o Cell Staining: Replace the culture medium with the C-Laurdan staining solution and incubate
for a specified time (e.g., 10-30 minutes) at 37°C.

e Washing: Wash the cells with a pre-warmed buffer (e.g., PBS) to remove excess probe.

e Imaging:

o Use a confocal microscope equipped with a 405 nm laser for excitation.

o Set up two emission channels to collect fluorescence in the blue region (e.g., 415-455 nm)
and the green/red region (e.g., 490-530 nm).

o Acquire images in both channels simultaneously.

» GP Image Generation: Generate a ratiometric GP image using appropriate software (e.g.,
ImageJ with a custom macro). The GP value for each pixel is calculated using the intensities
from the two channels.
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Caption: Experimental workflow for C-Laurdan imaging in live cells.
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Synthesis Pathway

C-Laurdan is synthesized from Laurdan. The key modification is the substitution of one of the
methyl groups on the dimethylamino moiety with a carboxymethyl group. This is typically
achieved through a reaction with a haloacetic acid ester followed by hydrolysis. A generalized
synthesis pathway is outlined below.
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Caption: Simplified synthesis pathway of C-Laurdan from Laurdan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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